Cas no 2138108-84-4 (3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine)

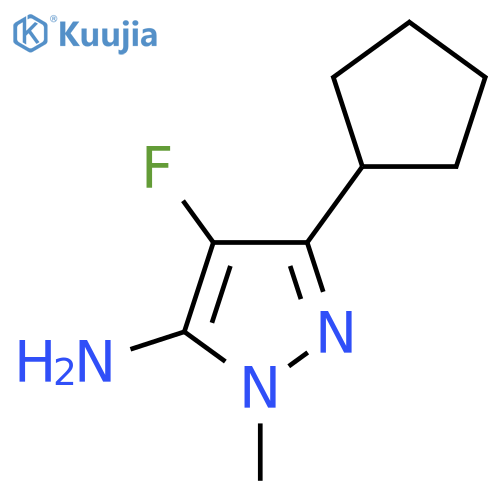

2138108-84-4 structure

商品名:3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine

- EN300-1149806

- 2138108-84-4

-

- インチ: 1S/C9H14FN3/c1-13-9(11)7(10)8(12-13)6-4-2-3-5-6/h6H,2-5,11H2,1H3

- InChIKey: RNTWRSKEGIZSGK-UHFFFAOYSA-N

- ほほえんだ: FC1=C(N)N(C)N=C1C1CCCC1

計算された属性

- せいみつぶんしりょう: 183.11717562g/mol

- どういたいしつりょう: 183.11717562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1149806-0.05g |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |

2138108-84-4 | 95% | 0.05g |

$827.0 | 2023-10-25 | |

| Enamine | EN300-1149806-1.0g |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |

2138108-84-4 | 1g |

$1172.0 | 2023-06-09 | ||

| Enamine | EN300-1149806-2.5g |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |

2138108-84-4 | 95% | 2.5g |

$1931.0 | 2023-10-25 | |

| Enamine | EN300-1149806-10.0g |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |

2138108-84-4 | 10g |

$5037.0 | 2023-06-09 | ||

| Enamine | EN300-1149806-1g |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |

2138108-84-4 | 95% | 1g |

$986.0 | 2023-10-25 | |

| Enamine | EN300-1149806-0.25g |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |

2138108-84-4 | 95% | 0.25g |

$906.0 | 2023-10-25 | |

| Enamine | EN300-1149806-5.0g |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |

2138108-84-4 | 5g |

$3396.0 | 2023-06-09 | ||

| Enamine | EN300-1149806-10g |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |

2138108-84-4 | 95% | 10g |

$4236.0 | 2023-10-25 | |

| Enamine | EN300-1149806-0.5g |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |

2138108-84-4 | 95% | 0.5g |

$946.0 | 2023-10-25 | |

| Enamine | EN300-1149806-5g |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |

2138108-84-4 | 95% | 5g |

$2858.0 | 2023-10-25 |

3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

2138108-84-4 (3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 506-17-2(cis-Vaccenic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量